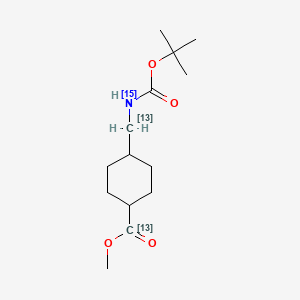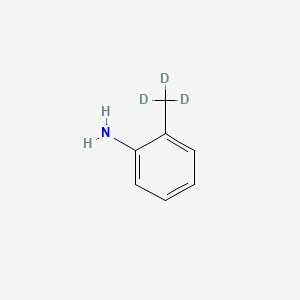
Etileno-β-ionol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene-β-ionol-d3 is a deuterated analog of ethylene-β-ionol, a natural compound found in various plants. The deuterium labeling makes it a valuable tool for studying the biological activity and mechanism of action of ethylene-β-ionol. Its molecular formula is C15H21D3O, and it has a molecular weight of 223.37.
Aplicaciones Científicas De Investigación
Ethylene-β-ionol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways through stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Employed as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
Mecanismo De Acción
Biochemical Pathways
Ethylene-β-ionol-d3 is likely involved in the ethylene-mediated pathways of plant secondary metabolite biosynthesis . Ethylene, as a plant hormone, is known to regulate important growth and developmental processes . It promotes the germination of seeds, ripening of fruits, the opening of flowers, the abscission (or shedding) of leaves, and stress responses .
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethylene-β-ionol-d3. For instance, stable isotope-labeled compounds like Ethylene-β-ionol-d3 are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Análisis Bioquímico
Biochemical Properties
Ethylene-β-ionol-d3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, allowing researchers to track and analyze metabolic processes. For instance, it is used in the Grignard reaction of beta-ionone with acetylene to produce acetylene-beta-ionol, which is then selectively hydrogenated to ethylene-beta-ionol . This compound’s interactions with enzymes and proteins help elucidate the mechanisms of metabolic reactions and the role of specific biomolecules in these processes.
Cellular Effects
Ethylene-β-ionol-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, ethylene signaling is known to regulate growth and development, and ethylene-β-ionol-d3 can be used to study these effects . It has been observed that ethylene can modulate intracellular calcium levels and proliferative activity in mammalian cell lines, indicating its potential impact on cell function and signaling .
Molecular Mechanism
The molecular mechanism of ethylene-β-ionol-d3 involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethylene receptors, such as ETR1 in Arabidopsis, play a crucial role in ethylene signaling by binding to ethylene and initiating a cascade of responses . Ethylene-β-ionol-d3 can be used to study these interactions and the resulting molecular changes, providing insights into the regulation of ethylene signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylene-β-ionol-d3 can change over time due to its stability and degradation. Studies have shown that ethylene-induced transcription occurs in temporal waves, regulated by the master regulator ETHYLENE INSENSITIVE3 (EIN3) . This temporal regulation can influence the stability and long-term effects of ethylene-β-ionol-d3 on cellular function, making it essential to monitor these changes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ethylene-β-ionol-d3 can vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses may be more beneficial for studying specific metabolic pathways . It is crucial to determine the optimal dosage to avoid threshold effects and ensure accurate results in experimental studies.
Metabolic Pathways
Ethylene-β-ionol-d3 is involved in various metabolic pathways, including the biosynthesis and signaling networks of ethylene . It interacts with enzymes such as ETHYLENE INSENSITIVE2 (EIN2) and ETHYLENE RESPONSE1 (ETR1), which play key roles in ethylene signal transduction . These interactions help regulate the production and response to ethylene, providing valuable insights into the metabolic flux and levels of metabolites.
Subcellular Localization
Ethylene-β-ionol-d3 is localized to specific subcellular compartments, such as the endoplasmic reticulum (ER), where it interacts with ethylene receptors . These interactions are crucial for its activity and function, as they determine the signaling pathways and responses to ethylene. Understanding the subcellular localization of ethylene-β-ionol-d3 can provide insights into its targeting signals and post-translational modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethylene-β-ionol-d3 typically involves the deuteration of ethylene-β-ionol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol.
Industrial Production Methods: Industrial production of ethylene-β-ionol-d3 involves large-scale deuteration processes. These methods ensure high purity and yield, often utilizing specialized equipment to handle deuterium gas safely. The product is then purified through distillation or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Ethylene-β-ionol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields the parent alcohol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Ethylene-β-ionol: The non-deuterated analog with similar chemical properties but without the benefits of deuterium labeling.
Acetylene-β-ionol: A related compound used in the synthesis of vitamin A acetate.
Uniqueness: Ethylene-β-ionol-d3’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. This makes it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
77265-43-1 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
223.374 |
Nombre IUPAC |
(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+/i5D3 |
Clave InChI |
PZGYHDPZANRCSM-KVUBHPTHSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O |
Sinónimos |
(1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)




![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)


![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)

